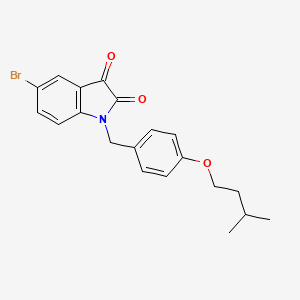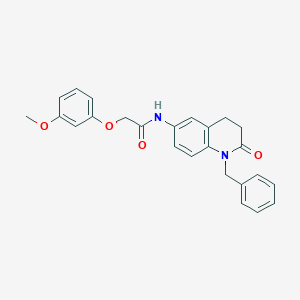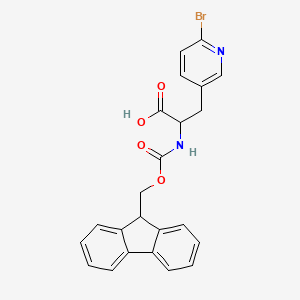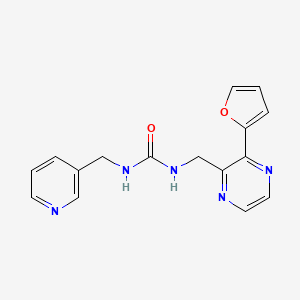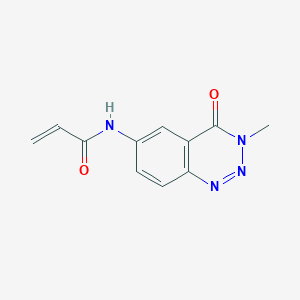
4-cyano-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, which is a part of the compound, can be achieved through various methods. One of the common methods is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a cyclopentyl group, and a benzenesulfonamide group. The thiophene ring is a five-membered ring with one sulfur atom . The cyclopentyl group is a cyclic hydrocarbon with a five-membered ring . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group.Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from the reactivity of its constituent groups. For instance, the thiophene ring can participate in various reactions due to the presence of the sulfur atom . The cyano group can also undergo various reactions, such as the cyanoacetylation of amines .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
Studies on benzenesulfonamide derivatives have shown significant advancements in the synthesis and evaluation of their bioactivities, particularly as enzyme inhibitors and potential anticancer agents. For instance, the synthesis of new sulfonamides with cytotoxic activities and inhibition potentials against carbonic anhydrase (CA) isoforms has been explored. These compounds demonstrate promising anticancer properties due to their cytotoxic activities and tumor specificity, highlighting their potential for further anti-tumor activity studies (Gul et al., 2016).
Carbonic Anhydrase Inhibition
Another significant area of research involves the inhibition of carbonic anhydrase (CA) isoenzymes, which are crucial for various physiological processes. Various benzenesulfonamide derivatives have been synthesized and tested for their inhibitory effects on human CA isoenzymes, showing potent inhibitory activities. This research points to the potential therapeutic applications of these compounds in treating conditions like glaucoma, epilepsy, and possibly cancer (Gul et al., 2016).
Photodynamic Therapy for Cancer
Some derivatives have been identified for their photophysical properties, making them suitable as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds indicate their potential as Type II photosensitizers, offering a promising approach to cancer therapy (Pişkin et al., 2020).
Antimicrobial and Antitumor Activities
Further research has explored the antimicrobial and antitumor activities of benzenesulfonamide derivatives. The synthesis of novel compounds with significant in vitro antitumor activity underscores the therapeutic potential of these derivatives as anticancer agents. Such studies contribute to the development of new drugs with improved efficacy against various cancer types (Alqasoumi et al., 2010).
Safety and Hazards
This compound is not intended for human or veterinary use and is available for research purposes only. Therefore, it should be handled with appropriate safety measures in a research setting.
Zukünftige Richtungen
Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . Therefore, future research could focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry. Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this compound .
Eigenschaften
IUPAC Name |
4-cyano-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-14(22)17-8-9-18(25-17)19(10-2-3-11-19)13-21-26(23,24)16-6-4-15(12-20)5-7-16/h4-9,14,21-22H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDHUSFEQQLQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

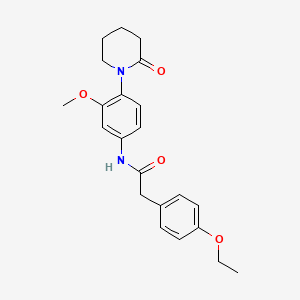
![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)
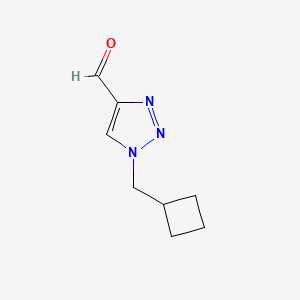
![2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2724453.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2724454.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2724455.png)
